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molecular formula C16H14O5 B1366930 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid CAS No. 55453-89-9

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

Cat. No. B1366930
M. Wt: 286.28 g/mol
InChI Key: BCYWXPITXHFIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687646B2

Procedure details

A solution of 4-hydroxyphenylacetic acid (90.0 g, 0.58 mol; assay >98%) and phthalide (85.07 g, 0.63 mol) in DMF (323 g) was heated to an internal temperature of 130° C. The pressure was reduced to 800 mbar and sodium methoxide (224.6 g, 1.25 mol, assay: 30% methanolic solution) was added slowly to the mixture maintaining the internal temperature above 100° C. During the addition methanol was distilled off, and after the addition the distillation was continued under normal pressure until the internal temperature increased to 130° C. again (260 g distillate). After stirring at this temperature for 6.5 h, phthalide (8.5 g, 0.06 mol) was added and the mixture was stirred overnight (16 h). Afterwards the mixture was cooled to 100° C. and hydrolyzed with water (1040 g). After cooling to <10° C., the pH of the mixture was adjusted to pH 1 with hydrochloric acid (163.5 g, 1.43 mol; assay: 32%). The product was filtered off, washed with water (700 g) and dried under vacuum for 15 hours at 60° C. to give crude 4-(2-carboxybenzyloxy)phenylacetic acid (Olo-IM1) (yield: 174.6 g, 0.48 mol, 82.1%; HPLC assay: 78.0%).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
323 g
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
224.6 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
163.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1040 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[C:12]1([C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][O:14]1)=[O:13].C[O-].[Na+].Cl>CN(C=O)C.O.CO>[C:12]([C:21]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH2:15][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1)([OH:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
85.07 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
323 g
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
sodium methoxide
Quantity
224.6 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Step Four
Name
Quantity
163.5 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1040 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
After stirring at this temperature for 6.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature above 100° C
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
after the addition
DISTILLATION
Type
DISTILLATION
Details
the distillation
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight (16 h)
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to <10° C.
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water (700 g)
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 15 hours at 60° C.
Duration
15 h

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
C(=O)(O)C1=C(COC2=CC=C(C=C2)CC(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.48 mol
AMOUNT: MASS 174.6 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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